Mosapramine

Catalog No.
S536053
CAS No.
89419-40-9
M.F
C28H35ClN4O
M. Wt
479.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mosapramine

CAS Number

89419-40-9

Product Name

Mosapramine

IUPAC Name

1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one

Molecular Formula

C28H35ClN4O

Molecular Weight

479.1 g/mol

InChI

InChI=1S/C28H35ClN4O/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34)

InChI Key

PXUIZULXJVRBPC-UHFFFAOYSA-N

SMILES

C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl

solubility

Soluble in DMSO

Synonyms

3-chloro-5-(3-(2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo(1,2-a)pyridine-3-spiro-4'-piperidino)propyl)-10,11-dihydro-5H-dibenz(b,f)azepine, mosapramine, Y 516, Y-516

Canonical SMILES

C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl

The exact mass of the compound Mosapramine is 478.2499 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Supplementary Records. It belongs to the ontological category of dibenzooxazepine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mosapramine is a second-generation antipsychotic compound, primarily used for the treatment of schizophrenia and other related disorders. It is a racemic mixture, consisting of equal parts of (R)- and (S)-mosapramine, and exhibits a high affinity for dopamine receptor subtypes 2, 3, and 4. The chemical formula for mosapramine is C28H35ClN4O, and it is known for its neuroleptic properties, which help in managing psychotic symptoms by modulating dopaminergic activity in the brain .

Typical of amines and aromatic compounds. Its structure allows it to participate in electrophilic substitutions due to the presence of the aromatic ring. Additionally, it can form salts with acids, enhancing its solubility and stability. The compound's interactions with neurotransmitter receptors also highlight its reactivity in biological systems, particularly in binding to dopamine receptors .

The primary mechanism of action for mosapramine is as a dopamine receptor antagonist, particularly at the D2 receptor. This antagonism reduces dopaminergic activity, which is beneficial in treating conditions characterized by excessive dopamine signaling, such as schizophrenia. Mosapramine also exhibits activity against serotonin receptors, contributing to its therapeutic effects. Studies have indicated that it may enhance neuroprotective pathways and influence mood stabilization through its multifaceted receptor interactions .

Mosapramine can be synthesized through several methods involving the modification of precursor compounds. A common synthetic route includes:

  • Formation of the Core Structure: Starting from an appropriate substituted phenyl compound, reactions such as Friedel-Crafts acylation can be employed to introduce necessary functional groups.
  • Amine Coupling: The core structure is then reacted with amines to form the final product.
  • Resolution: The racemic mixture can be resolved into its individual enantiomers if desired.

These synthetic methods allow for the production of mosapramine with high purity and yield .

Mosapramine is primarily used in psychiatric medicine to treat schizophrenia and other psychotic disorders. Its efficacy in managing symptoms such as hallucinations and delusions makes it a valuable option among antipsychotics. Additionally, research into its neuroprotective effects has opened potential applications in treating neurodegenerative diseases .

Mosapramine has been studied for its interactions with various drugs. Notably, it may increase the neurotoxic effects of certain medications like valproate bismuth. Its use alongside other central nervous system depressants can heighten the risk of adverse effects such as sedation and cognitive impairment. Importantly, mosapramine does not significantly inhibit or induce cytochrome P450 enzymes, suggesting a lower potential for metabolic drug interactions compared to other antipsychotics .

Mosapramine shares similarities with several other antipsychotic compounds. Here are some notable comparisons:

CompoundChemical FormulaMechanism of ActionUnique Characteristics
MosapramineC28H35ClN4ODopamine D2 receptor antagonistHigh affinity for D3 and D4 receptors
AmisulprideC17H22N2O4SSelective D2/D3 receptor antagonistPrimarily used for depression
ClozapineC18H19ClN4Multi-receptor antagonistEffective in treatment-resistant cases
SulpirideC15H23N3O4SDopamine D2 receptor antagonistAlso acts as an antidepressant
ZotepineC20H24ClN3ODopamine D1/D2 receptor antagonistLess extrapyramidal side effects

Mosapramine's unique profile lies in its balanced action on multiple dopamine receptor subtypes, which may result in fewer side effects compared to other compounds that predominantly target D2 receptors .

Palladium-Catalyzed Sequential N-Arylation Strategies

Palladium-catalyzed sequential N-arylation represents a cornerstone methodology in the synthesis of complex nitrogen-containing compounds, including alkyldiarylamine structures characteristic of antipsychotic agents like mosapramine [1] [2]. The development of efficient sequential N-arylation strategies has emerged as a critical advancement in synthetic methodology, offering controlled access to unsymmetrical alkyldiarylamines through stepwise coupling of primary amines with different aryl halides.

The fundamental approach to sequential N-arylation involves a two-step procedure for the synthesis of alkyldiarylamines from primary amines and two different aryl bromides [2]. This methodology utilizes distinct catalyst systems for each arylation step, enabling selective formation of the desired alkylarylamine intermediate followed by controlled second arylation to generate the target alkyldiarylamine. The sequential nature of this approach provides superior control over regiochemistry and allows for the incorporation of diverse aryl substituents at each step of the synthesis.

Key mechanistic considerations in sequential N-arylation include the oxidative addition of aryl halides to palladium(0) complexes, formation of the Pd-N bond through coordination of the amine nucleophile, and subsequent reductive elimination to forge the C-N bond [3]. The efficiency of each catalytic cycle depends critically on the electronic properties of both the aryl halide electrophile and the amine nucleophile, as well as the supporting ligand environment around the palladium center.

Substrate scope investigations have demonstrated that electron-rich aryl halides generally exhibit enhanced reactivity in the initial N-arylation step, while the second arylation often requires more forcing conditions due to the reduced nucleophilicity of the secondary alkylarylamine intermediate [2]. The sequential approach enables the synthesis of complex alkyldiarylamines that would be difficult to access through alternative methodologies, particularly when asymmetric substitution patterns are desired.

Temperature optimization studies have shown that the first N-arylation typically proceeds efficiently at 80-100°C, while the second arylation may require elevated temperatures of 110-130°C to achieve satisfactory conversion [2]. Reaction time considerations indicate that initial arylation often completes within 4-8 hours, whereas the second coupling may require extended reaction periods of 12-24 hours depending on substrate reactivity.

Role of Ligand Systems in Coupling Reactions (e.g., BINAP, Xantphos)

The selection and optimization of phosphine ligand systems represents a critical determinant of success in palladium-catalyzed N-arylation reactions [4] [5] [6]. Among the most significant ligand classes, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) have emerged as particularly effective for promoting challenging C-N bond formations.

BINAP ligands function as bidentate phosphines that coordinate to palladium through both phosphorus atoms, creating a rigid and well-defined coordination environment [7]. The chiral nature of BINAP, arising from axial chirality of the naphthalene rings, makes it especially valuable for asymmetric catalysis applications. In the context of N-arylation chemistry, BINAP demonstrates excellent performance for the coupling of aryl bromides with primary amines, providing high yields and broad substrate tolerance [6] [8].

The effectiveness of BINAP in sequential N-arylation processes stems from its ability to stabilize key palladium intermediates throughout the catalytic cycle [5]. Mechanistic studies indicate that BINAP facilitates both the oxidative addition of aryl halides and the subsequent reductive elimination steps that form the desired C-N bonds. The bite angle of BINAP (approximately 93°) provides an optimal coordination geometry for palladium-catalyzed amination reactions.

Xantphos ligands offer complementary reactivity profiles, particularly excelling in challenging substrate combinations [9]. The rigid xanthene backbone constrains the diphosphine in a wide bite angle configuration (approximately 108°), which enhances the electrophilicity of the palladium center and facilitates transmetalation steps [9]. This electronic effect proves especially beneficial for coupling reactions involving sterically hindered or electron-deficient substrates.

Comparative studies between BINAP and Xantphos systems reveal distinct advantages for each ligand class [9]. While BINAP typically provides superior results for electron-rich aryl halides and primary aliphatic amines, Xantphos demonstrates enhanced performance with challenging electrophiles such as aryl chlorides and sterically encumbered coupling partners [9]. The choice between these ligand systems often depends on the specific electronic and steric requirements of the target transformation.

Electronic tuning of ligand systems through modification of substituents on the phosphine donors has enabled fine-tuning of catalytic performance [4]. Electron-withdrawing groups on the phosphine aryl substituents enhance the electrophilicity of the palladium center, facilitating challenging amination reactions but potentially compromising catalyst stability [4]. Conversely, electron-donating substituents provide increased catalyst longevity while potentially reducing reactivity toward less activated substrates.

Optimization of Reaction Conditions for Alkyldiarylamine Formation

The synthesis of alkyldiarylamines through palladium-catalyzed methodologies requires careful optimization of multiple reaction parameters to achieve optimal yields and selectivities [2] [10]. Temperature control represents a fundamental consideration, as the sequential nature of alkyldiarylamine synthesis necessitates distinct optimal conditions for each coupling step.

Initial N-arylation reactions typically exhibit optimal performance at temperatures ranging from 80-100°C, providing a balance between reaction rate and catalyst stability [2]. At lower temperatures, oxidative addition becomes rate-limiting, while excessive temperatures can lead to catalyst decomposition and formation of undesired side products. The second arylation step generally requires elevated temperatures of 110-130°C due to the reduced nucleophilicity of the secondary amine intermediate.

Base selection profoundly influences reaction efficiency and selectivity [2] [10]. Strong inorganic bases such as potassium carbonate and cesium carbonate effectively deprotonate amine substrates and facilitate reductive elimination, while weaker bases like potassium phosphate provide enhanced chemoselectivity in sensitive systems. The choice of base must be balanced against considerations of substrate compatibility and reaction medium requirements.

Solvent effects play a crucial role in determining reaction outcomes [10]. Polar aprotic solvents such as toluene, dioxane, and dimethylformamide generally provide optimal results by effectively solvating ionic intermediates while maintaining catalyst solubility. The choice of solvent affects both the rate of oxidative addition and the efficiency of reductive elimination steps in the catalytic cycle.

Concentration optimization studies indicate that moderate substrate concentrations (0.1-0.3 M) typically provide the best balance between reaction rate and selectivity [10]. Higher concentrations can lead to increased side reactions and catalyst precipitation, while overly dilute conditions result in reduced reaction rates and potential catalyst decomposition pathways.

Catalyst loading optimization reveals that initial N-arylation reactions often proceed efficiently with 1-3 mol% palladium, while second arylation steps may require elevated loadings of 3-5 mol% to achieve satisfactory conversion [2]. The use of preformed catalyst complexes can enhance reproducibility and reduce the variability associated with in situ catalyst formation.

Atmosphere control through inert gas protection (nitrogen or argon) prevents catalyst oxidation and substrate degradation [10]. Rigorous exclusion of moisture and oxygen proves essential for maintaining catalyst activity throughout extended reaction periods required for sequential coupling processes.

Challenges in Substrate Compatibility and Byproduct Mitigation

The development of efficient synthetic routes to complex alkyldiarylamines faces significant challenges related to substrate compatibility and the formation of undesired byproducts [2] [11]. Understanding and addressing these limitations represents a critical aspect of optimizing palladium-catalyzed N-arylation methodologies.

Substrate compatibility issues arise from the diverse electronic and steric requirements of different coupling partners [11]. Electron-deficient aryl halides often exhibit reduced reactivity in N-arylation reactions due to decreased rates of oxidative addition, requiring modified catalyst systems or elevated reaction temperatures to achieve satisfactory conversion. Conversely, highly electron-rich substrates may undergo competing side reactions such as homocoupling or reduction.

Steric hindrance presents a significant challenge in sequential N-arylation processes [2]. Ortho-substituted aryl halides exhibit markedly reduced reactivity due to steric clashing during the oxidative addition step, often requiring specialized ligand systems with enhanced steric accommodation. Similarly, highly branched amine substrates may exhibit poor nucleophilicity and reduced binding affinity for palladium centers.

Functional group tolerance limitations restrict the scope of applicable substrates [11]. Reactive functionalities such as aldehydes, ketones, and unprotected alcohols can interfere with the palladium catalyst or compete for coordination sites. The presence of coordinating heteroatoms (nitrogen, sulfur, oxygen) in substrate molecules may lead to catalyst poisoning or altered reaction pathways.

Byproduct formation represents a persistent challenge in sequential N-arylation chemistry [2]. Common side reactions include the reduction of aryl halides to the corresponding arenes, homocoupling of aryl halides to form biaryl products, and over-arylation leading to triarylamine formation. These competing pathways reduce overall efficiency and complicate product purification.

Reduction pathways typically arise from β-hydride elimination processes or direct reduction by base or solvent [2]. The formation of biaryl byproducts often results from palladium-catalyzed homocoupling reactions, particularly under conditions of high catalyst loading or extended reaction times. Over-arylation to triarylamines becomes problematic when excess aryl halide is present or when the second arylation step exhibits enhanced reactivity.

Mitigation strategies for byproduct formation include careful stoichiometry control, staged addition of reagents, and the use of catalyst systems optimized for specific transformations [11]. Temperature control proves critical, as elevated temperatures may accelerate undesired side reactions relative to the desired coupling process. The implementation of reaction monitoring through in situ analytical techniques enables real-time optimization and intervention when byproduct formation is detected.

Purification challenges associated with closely related byproducts necessitate the development of robust separation methodologies [11]. Chromatographic techniques must be optimized to resolve target products from structural isomers and partially coupled intermediates. In some cases, alternative synthetic strategies or protecting group manipulations may be required to achieve acceptable levels of product purity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

478.2499394 g/mol

Monoisotopic Mass

478.2499394 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

04UZQ7O9SJ

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AX - Other antipsychotics
N05AX10 - Mosapramine

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Other CAS

89419-40-9

Wikipedia

Mosapramine

Dates

Last modified: 07-15-2023

The effect of the antipsychotic drug mosapramine on the expression of Fos protein in the rat brain: comparison with haloperidol, clozapine and risperidone

M Fujimura, K Hashimoto, K Yamagami
PMID: 11106001   DOI: 10.1016/s0024-3205(00)00872-9

Abstract

In this study, we examined the effect of the acute p.o. administration of the antipsychotic drug mosapramine, as well as the antipsychotic drugs clozapine, haloperidol and risperidone, on the expression of Fos protein in the medial prefrontal cortex, nucleus accumbens and dorsolateral striatum of rat brain. The administration of mosapramine (1 or 3 mg/kg) significantly increased the number of Fos protein positive neurons in the medial prefrontal cortex, but not in the dorsolateral striatum. In addition, mosapramine (1, 3 or 10 mg/kg) produced a dose-dependent increase in the number of Fos protein positive neurons in the nucleus accumbens. The acute administration of 10 mg/kg of mosapramine significantly increased the number of Fos protein positive neurons in all brain regions. The acute administration of clozapine (30 mg/kg), similarly to mosapramine at lower doses (1 or 3 mg/kg), significantly increased the number of Fos protein positive neurons in the medial prefrontal cortex and nucleus accumbens, but not dorsolateral striatum. In contrast, haloperidol (0.3 mg/kg) significantly increased the number of Fos protein positive neurons in the nucleus accumbens and dorsolateral striatum, but not medial prefrontal cortex. The acute administration of risperidone (0.3 or 1 mg/kg) did not affect the number of Fos protein positive neurons in the medial prefrontal cortex, nucleus accumbens or dorsolateral striatum of rat brain, whereas a 3 mg/kg dose of risperidone significantly increased the number of Fos protein positive neurons in all brain regions. These results suggest that the ability of mosapramine to enhance expression of Fos protein in the medial prefrontal cortex may contribute to a clozapine-like profile with respect to actions on negative symptoms in schizophrenia. Furthermore, the lack of effect of low doses of mosapramine on Fos protein expression in the dorsolateral striatum, an area believed to play a role in movement, suggests that it may have a lower tendency to induce neurological side effects.


[The affinities of mosapramine for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors]

T Futamura, Y Ohashi, K Yano, Y Takahashi, K Haga, T Fukuda
PMID: 8690306   DOI: 10.1254/fpj.107.247

Abstract

The affinities of mosapramine hydrochloride, an iminodibenzyl antipsychotic drug, for dopamine receptor subtypes were determined by human dopamine D2, D3 and D4 receptors expressed in several cell lines and compared with those of other neuroleptics. Tritiated spiperone bound to the membrane of transfected cells in a saturable manner, and the Kd values for dopamine D2, D3 and D4 receptors were 0.021, 0.12 and 0.10 nM, respectively. Mosapramine showed the highest affinities for these receptor subtypes among the antipsychotics tested. The ratio of Ki values between D2 and D3 (D2 Ki/D3 Ki ratio) in mosapramine was higher than that of haloperidol, indicating that the effects of mosapramine on D3 receptors were more potent than those of haloperidol. On the other hand, clozapine, risperidone and raclopride had higher affinity to D4, D2 and D3 subtypes, respectively. The affinities of mosapramine for D4 receptors was 8 times higher than that of clozapine, and the affinity for D3 receptors was 40 times higher than that of raclopride. These results suggest that the effect on D3 receptors may underlie at least a portion of mosapramine's atypical clinical profile.


Comparison of risperidone and mosapramine addition to neuroleptic treatment in chronic schizophrenia

N Takahashi, T Terao, T Oga, M Okada
PMID: 10072664   DOI: 10.1159/000026565

Abstract

There is little information regarding the effects of risperidone addition to neuroleptic treatment in chronic schizophrenia. As a preliminary study, 10 neuroleptic-treated schizophrenic inpatients received risperidone (high 5HT2A/D2 ratio, i.e. the ratio between 5HT2A and D2 receptor occupancy) and mosapramine (low 5HT2A/D2 ratio) in a randomized, single-blind, crossover, add-on study consisting of 8 weeks of treatment each with risperidone and mosapramine. Although both additions resulted in significant, albeit modest, improvement, there was no significant difference in the scores on the Positive and Negative Syndrome Scale for Schizophrenia between risperidone and mosapramine addition. These results suggest that risperidone and mosapramine bring about comparable effects in add-on design. Thus, risperidone with a high 5HT2A/D2 ratio does not seem to be better than mosapramine with a low 5HT2A/D2 ratio when combined with conventional neuroleptics. Further studies including a large number of patients and a double-blind design are needed.


[Quantitative autoradiographic analysis of the binding of mosapramine to dopamine D3-receptors]

T Futamura, T Shimokawa, Y Morio, K Haga, T Fukuda
PMID: 8566910   DOI: 10.1254/fpj.106.339

Abstract

The affinity of mosapramine, an iminodibenzyl antipsychotic, to dopamine D3-receptors in rat brain was investigated by quantitative autoradiography of [3H]-7-OH-DPAT, a selective D3-ligand. Autoradiograms showed restricted distribution of [3H]7-OH-DPAT binding sites, with very high levels on the islands of Calleja (ICj), olfactory tubercle (Tu) and nucleus accumbens, while low but distinct labeling was observed in the molecular layer of lobule 10 of the cerebellum and caudate putamen (CPu). Binding of [3H]7-OH-DPAT completely disappeared when 1 microM dopamine was added, and it was reduced by the addition of mosapramine in a concentration-dependent manner. The displacing effect of mosapramine was more potent than that of haloperidol or clozapine in the brain regions examined. Mosapramine showed more potent affinity to receptors in Tu and ICj than those in CPu. On the other hand, haloperidol and clozapine did not show such regional differences. These results suggest that the high affinity of mosapramine to D3-receptors participates in, at least in part, the development of the clinical effects of mosapramine.


Syntheses and biological activities of optical isomers of 3-chloro-5-[3-(2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine- 3-spiro-4'-piperidino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine (mosapramine) dihydrochloride

C Tashiro, S Setoguchi, T Fukuda, N Marubayashi
PMID: 8103712   DOI: 10.1248/cpb.41.1074

Abstract

Mosapramine (1) is a new neuroleptic drug with an asymmetric carbon atom (8a) in its imidazopyridine ring. The enantiomers of this agent were synthesized to compare their biological activities, such as antiapomorphine activity, affinity for dopamine D2 receptor and acute toxicity. The key intermediates, (R)-(-)- and (S)-(+)-2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine- 3-spiro-4'-piperidines, were prepared by optical resolution of the corresponding (+/-)-compound and were treated with 3-chloro-5-(3-methanesulfonyloxypropyl)-10,11-dihydro-5H-dibenz[b, f]azepine to afford (R)-(-)-1 and (S)-(+)-1, respectively. There were few differences in the examined biological activities of the two enantiomers as their dihydrochlorides.


Atypicality of several antipsychotics on the basis of in vivo dopamine-D2 and serotonin-5HT2 receptor occupancy

T Sumiyoshi, K Suzuki, H Sakamoto, N Yamaguchi, H Mori, K Shiba, K Yokogawa
PMID: 7766287   DOI: 10.1038/sj.npp.1380239

Abstract

An in vivo receptor binding technique was used to evaluate the binding profiles of typical and atypical antipsychotic drugs to striatal dopamine-D2 and frontal serotonin-5-HT2 receptors in a rat brain using more specific ligands than those previously employed. [3H]-YM-09151-2 or [3H]-ketanserin was injected into the tail vein 10 minutes after administration of test drugs. One hour after the ligand injection, radioactivities in the striatum, frontal cortex, and cerebellum were counted to obtain receptor occupancies by the test drugs. Higher ratios of potency in occupying 5-HT2 versus D2 receptors were found for clozapine, RMI-81512, and tiospirone compared to haloperiodol and pimozide. Zotepine, mosapramine, and clocapramine produced ratios that fall between these two groups. Chlorpromazine was exceptional as a typical antispychotic by these criteria. Relatively strong antagonism of 5-HT2 receptors by atypical antipsychotics was confirmed by this in vivo measure of receptor binding using more selective ligands than those used in previous studies.


[Neuroleptic properties of Y-516, a new iminodibenzyl derivative]

T Fukuda, M Setoguchi, Y Morimoto, H Shoji, T Tsumagari, Y Maruyama
PMID: 2867957   DOI: 10.1254/fpj.86.197

Abstract

Iminodibenzyl derivatives have been prepared in our laboratories for development as psychotropic drugs. Among them, carpipramine and clocapramine have already been introduced for clinical use as neuroleptic drugs. In the present study, the pharmacological properties of Y-516, a new iminodibenzyl derivative, were compared with those of carpipramine, clocapramine, haloperidol and sulpiride. Y-516 inhibited apomorphine (0.5 mg/kg, s.c.)-induced hyperactivity in mice, apomorphine (10 mg/kg, s.c.)-induced hypothermia in mice, apomorphine (0.1 mg/kg, s.c.)-induced vomiting in dogs, methamphetamine (2 mg/kg, s.c.)-induced hyperactivity in mice and methamphetamine (50 mg/kg, i.p.)-induced mortality in grouped mice. Y-516 also suppressed both lateral hypothalamic self-stimulation behavior in rats and circling behavior induced by methamphetamine (5 mg/kg, i.p.) in rats with unilateral 6-hydroxydopamine lesions of the striatum. In these tests, Y-516 was 2--3 times more potent than clocapramine, but less potent than haloperidol. The inhibitory effect of Y-516 on apomorphine (1.25 mg/kg, i.v.)-induced gnawing behavior in rats was slightly more potent than that of clocapramine. Y-516 in combination treatment with methamphetamine (5 mg/kg, i.p.) did not induce mortality in rats; however, carpipramine and sulpiride did. The cataleptogenic action of Y-516 was almost equipotent to that of clocapramine. From these results, Y-516 possesses a post-synaptic dopamine receptor blocking action similar to that of the iminodibenzyl antipsychotic drugs, suggesting its potential usefulness as an antipsychotic drug.


Pharmacological and biochemical properties of iminodibenzyl antipsychotic drugs including Y-516 and clocapramine

M Mikuni, I Yamashita, S Matsubara, Y Odagaki, M Setoguchi, T Fukuda
PMID: 2882844   DOI:

Abstract




Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors

M Setoguchi, M Sakamori, S Takehara, T Fukuda
PMID: 2862053   DOI: 10.1016/0014-2999(85)90776-9

Abstract

The iminodibenzyl antipsychotic drugs, clocapramine, carpipramine and Y-516 were studied in order to elucidate their mechanisms of action. They all accelerated the accumulation of the dopamine (DA) metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in the striatum and nucleus accumbens of the rat brain. Only Y-516 antagonized in vivo the apomorphine-induced inhibition of DA synthesis as estimated from the accumulation of 3,4-dihydroxyphenylalanine (DOPA) in the decarboxylase-inhibited rat striatum after cessation of nerve impulse flow. All three drugs showed high affinity for DA receptors labelled by [3H]haloperidol and [3H]ADTN in the rat striatum in vitro, with the order of potency Y-516 greater than clocapramine greater than carpipramine. All accelerated the accumulation of the norepinephrine metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG), in mouse brain. They showed high affinity for alpha 1-adrenoceptors labelled by [3H]WB 4101 and for alpha 2-adrenoceptors labelled by [3H]clonidine in the rat cerebral cortex in vitro. Although they all had the same level of affinity for the alpha 1-adrenoceptors, Y-516 had less affinity for the alpha 2-adrenoceptors than did clocapramine and carpipramine. The above results indicate that these drugs are potent DA antagonists which block alpha 1- and alpha 2-adrenoceptors in the brain.


Pharmacokinetic study of iminodibenzyl antipsychotic drugs, clocapramine and Y-516 in dog and man

J Ishigooka, M Murasaki, H Wakatabe, S Miura, K Hikida, M Shibata, H Nobunaga
PMID: 2566185   DOI: 10.1007/BF00439442

Abstract

The pharmacokinetic properties of the iminodibenzyl antipsychotic drugs clocapramine (CCP, 3-chloro-5-[3-(4-carbamoyl-4-piperidino piperidino) propyl]-10, 11-dihydro-5H-dibenzo[b, f]azepine) and Y-516 (3-chloro-5-[3-(2-oxo-1, 2, 3, 5, 6, 7, 8, 8a-octahydroimidazo [1,2-a] pyridine-3-spiro-4'-piperidino) propyl]-10, 11-dihydro-5H-dibenzo[b, f]azepine) were investigated in dog and man. Dogs were administered CCP and Y-516 intravenously, intraperitoneally, and orally, and the concentrations of the parent drugs and their metabolites in the plasma and urine were determined. Half-life (t1/2) was approximately the same by all three administration routes, being approximately 5 h for CCP and 3 h for Y-516. Bioavailability following oral administration was 0.16 +/- 0.01 (mean +/- SD, n = 3) for CCP and 0.29 +/- 0.07 for Y-516. The fractions of dose absorbed following oral administration were 0.43 +/- 0.07 and 0.79 +/- 0.24, and the fractions of dose metabolized in the liver due to the first-pass effect were 0.63 +/- 0.05 and 0.63 +/- 0.04 for CCP and Y-516, respectively. Y-516 was detected in the plasma after intraperitoneal and oral administration of CCP. The ratio of the AUC of Y-516 to that of CCP was 0.06 following intraperitoneal administration and 0.40 following oral administration. This indicated that while the metabolism of CCP into Y-516 may occur partly in the liver due to the first-pass effect, it occurs mostly within the gastrointestinal tract itself or its mucosa.(ABSTRACT TRUNCATED AT 250 WORDS)


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